Naphtho[2,3-D]thiazol-2-amine
CAS No.: 39608-20-3
Cat. No.: VC18694082
Molecular Formula: C11H8N2S
Molecular Weight: 200.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39608-20-3 |
|---|---|
| Molecular Formula | C11H8N2S |
| Molecular Weight | 200.26 g/mol |
| IUPAC Name | benzo[f][1,3]benzothiazol-2-amine |
| Standard InChI | InChI=1S/C11H8N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H2,12,13) |
| Standard InChI Key | OEQDMJGSYIMBMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C3C(=CC2=C1)N=C(S3)N |
Introduction
Chemical Structure and Fundamental Properties
Molecular Architecture
The core structure of naphtho[2,3-D]thiazol-2-amine consists of a naphthalene ring fused to a thiazole moiety at the 2,3-positions. The thiazole ring contains sulfur and nitrogen atoms, which contribute to its electronic delocalization and hydrogen-bonding capabilities. X-ray crystallography of related derivatives, such as 4-bromo-naphtho[2,3-D]thiazol-2-amine, confirms planar geometry with bond lengths of 1.719–1.752 Å for C–S and 1.305–1.364 Å for C–N .
Physicochemical Characteristics
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Molecular Weight: 200.26 g/mol
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LogP: 2.1 (indicating moderate lipophilicity)
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Polar Surface Area: 95.1 Ų (suggesting good solubility in polar solvents) .
The compound exhibits a melting point range of 210–215°C and stability under ambient conditions, making it suitable for diverse synthetic applications .
Synthesis and Structural Characterization
Conventional Synthesis Routes
The most reported method involves reacting 2-amino-3-chloronaphthalene-1,4-dione with sulfur donors. For example:
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Sulfur Monochloride Method: Treatment with S₂Cl₂ and tertiary amines (e.g., DABCO) in chlorobenzene yields naphtho[2,3-D]thiazol-2-amine derivatives at 35–81% efficiency .
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Oxidative Cyclization: 2-(Methylthio)naphtho[2,3-D]thiazole-4,9-dione undergoes oxidation with mCPBA to form sulfinyl intermediates, which react with amines (e.g., piperazine) to introduce substituents at the 2-position .
Advanced Strategies
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| S₂Cl₂ cyclization | DABCO, chlorobenzene | 35–81 | |
| mCPBA oxidation | Piperazine, DMSO | 50–68 | |
| CuCl cross-coupling | Ethynylimidazothiazoles | 70–85 |
| Derivative | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| PNT | S. aureus | 1.25 μg/mL | |
| 4-Bromo derivative | HeLa cells | 1.2 μM | |
| NSC631527 | MDA-MB-231 | 0.8 μM |
Applications in Materials Science
Organic Photoelectric Devices
Naphtho[2,3-D]thiazol-2-amine derivatives function as green-light absorbers in organic photodiodes. Their fused aromatic system enhances charge carrier mobility, achieving external quantum efficiencies (EQE) of 15–20% in prototype devices .
Semiconductor Properties
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.1 eV, suitable for hole-transport layers in perovskite solar cells .
Photophysical Properties and Fluorescence Studies
Solvatochromic Effects
Substituents at the 2-position induce bathochromic shifts in emission spectra. For example:
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Morpholine Derivative: λ<sub>em</sub> = 610 nm in DMSO (Stokes shift = 120 nm) .
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Piperazine Derivative (PNT): Quantum yield (Φ) = 0.45 in solid state, enabling use as a blue-green fluorescent probe .
Table 3: Photophysical Data
| Compound | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Φ |
|---|---|---|---|
| PNT | 370 | 490 | 0.45 |
| Morpholine derivative | 420 | 610 | 0.32 |
Future Directions and Research Opportunities
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Drug Development: Optimize pharmacokinetics via prodrug strategies or nanoparticle encapsulation to enhance bioavailability .
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Materials Innovation: Explore doped polymers for flexible electronics, leveraging high thermal stability (T<sub>d</sub> > 300°C) .
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Mechanistic Studies: Elucidate redox mechanisms in antimicrobial activity using electron paramagnetic resonance (EPR) .
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